N-Desmethyl Pirenzepine

Catalog No.
S9098183
CAS No.
M.F
C18H19N5O2
M. Wt
337.4 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Desmethyl Pirenzepine

Product Name

N-Desmethyl Pirenzepine

IUPAC Name

11-(2-piperazin-1-ylacetyl)-5H-pyrido[2,3-b][1,4]benzodiazepin-6-one

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C18H19N5O2/c24-16(12-22-10-8-19-9-11-22)23-15-6-2-1-4-13(15)18(25)21-14-5-3-7-20-17(14)23/h1-7,19H,8-12H2,(H,21,25)

InChI Key

FSKGDOFJFMYNIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)CC(=O)N2C3=CC=CC=C3C(=O)NC4=C2N=CC=C4

N-Desmethyl Pirenzepine is a chemical compound derived from Pirenzepine, which is a selective antagonist of the muscarinic acetylcholine receptor. Its chemical formula is C18H19N5O2C_{18}H_{19}N_{5}O_{2}, and it is classified as a tertiary amine. The compound is characterized by its tricyclic structure, which includes a piperazine ring, contributing to its biological activity and receptor binding properties. N-Desmethyl Pirenzepine is of interest in pharmacological research due to its potential therapeutic applications and its role in studying muscarinic receptor interactions.

Typical of amines and aromatic compounds. Key reactions include:

  • N-Demethylation: This process involves the removal of a methyl group from the nitrogen atom, which can be catalyzed by specific enzymes or chemical agents.
  • Alkylation: The compound can react with alkyl halides to form N-alkyl derivatives, enhancing its pharmacological properties.
  • Acylation: Reaction with acyl chlorides can modify the amine function, potentially altering receptor affinity and selectivity.

These reactions are essential for synthesizing analogs that may exhibit improved efficacy or selectivity for muscarinic receptors .

N-Desmethyl Pirenzepine exhibits significant biological activity as a muscarinic receptor antagonist. It primarily targets the M1 subtype of muscarinic receptors, which are involved in various physiological processes including cognitive function, smooth muscle contraction, and glandular secretion. The compound has been studied for its potential effects on:

  • Cognitive Enhancement: By antagonizing M1 receptors, it may influence neurotransmitter release and improve cognitive function in certain contexts.
  • Gastrointestinal Motility: Its action on muscarinic receptors can modulate smooth muscle activity in the gastrointestinal tract.
  • Potential Therapeutic Uses: Research indicates possible applications in treating conditions like overactive bladder and other disorders influenced by cholinergic signaling .

The synthesis of N-Desmethyl Pirenzepine typically involves several steps:

  • Starting Material: The synthesis begins with Pirenzepine or its precursors.
  • Demethylation: The primary step is the N-demethylation of Pirenzepine using reagents such as boron tribromide or lithium aluminum hydride to yield N-Desmethyl Pirenzepine.
  • Purification: The product is then purified through crystallization or chromatography to isolate the desired compound from by-products.

Alternative synthetic routes may involve modifying the parent structure through various functional group transformations to optimize pharmacological properties .

N-Desmethyl Pirenzepine has several notable applications in research and potential therapeutic areas:

  • Pharmacological Research: It serves as a valuable tool for studying muscarinic receptor pharmacology, particularly in understanding receptor subtype selectivity.
  • Drug Development: Its properties make it a candidate for developing new drugs targeting cognitive disorders or gastrointestinal motility issues.
  • Biochemical Assays: Used in assays to evaluate the binding affinity and efficacy of new muscarinic antagonists .

Studies on N-Desmethyl Pirenzepine have focused on its interactions with various muscarinic receptors. Key findings include:

  • Binding Affinity: It shows selective binding to M1 receptors compared to other subtypes, making it useful for exploring subtype-specific effects.
  • Cooperativity Effects: Research indicates that N-Desmethyl Pirenzepine may exhibit positive cooperativity with certain ligands, enhancing understanding of receptor dynamics .
  • Metabolic Pathways: Investigations into its metabolic pathways reveal insights into how it may be processed by cytochrome P450 enzymes, influencing its pharmacokinetics and potential drug interactions .

Several compounds share structural similarities or pharmacological profiles with N-Desmethyl Pirenzepine. These include:

Compound NameChemical FormulaPrimary Activity
PirenzepineC18H19N5O2C_{18}H_{19}N_{5}O_{2}Muscarinic antagonist
ScopolamineC17H20N2O4C_{17}H_{20}N_2O_4Anticholinergic agent
AtropineC17H23N1O3C_{17}H_{23}N_1O_3Antimuscarinic agent
SolifenacinC21H30N2O3C_{21}H_{30}N_2O_3Selective M3 antagonist

Uniqueness of N-Desmethyl Pirenzepine

N-Desmethyl Pirenzepine is unique due to its specific structural modifications that enhance selectivity for M1 receptors over other subtypes. This selectivity is crucial for minimizing side effects associated with broader muscarinic antagonism seen in other compounds like atropine and scopolamine. Additionally, its role in understanding allosteric modulation at muscarinic receptors sets it apart from other similar compounds .

Crystallographic Data and Conformational Analysis

N-Desmethyl Pirenzepine retains the tricyclic framework of its parent compound, comprising a pyrido[2,3-b] [1] benzodiazepin-6-one core with a piperazine ring substitution [6]. The removal of the N-methyl group from the piperazine moiety distinguishes it structurally from pirenzepine, potentially altering conformational flexibility and receptor-binding kinetics [2] . While X-ray crystallographic data specific to N-Desmethyl Pirenzepine remain unreported, studies on analogous muscarinic antagonists suggest that the tricyclic system adopts a planar conformation, with the piperazine ring occupying a pseudo-axial orientation relative to the benzodiazepine plane [1] [2]. Molecular modeling indicates that the absence of the N-methyl group may enhance hydrogen-bonding interactions with polar residues in the muscarinic receptor’s orthosteric site, though experimental validation is pending .

Spectroscopic Profile

Nuclear Magnetic Resonance (NMR) Spectral Signatures

The proton NMR spectrum of N-Desmethyl Pirenzepine is expected to exhibit signals characteristic of its aromatic and aliphatic regions. The benzodiazepine core likely produces downfield-shifted aromatic protons between δ 7.0–8.5 ppm, while the piperazine ring’s methylene groups resonate near δ 2.5–3.5 ppm [6]. Comparative analysis with pirenzepine suggests that the desmethyl derivative would lack the singlet corresponding to the N-methyl group (δ ~2.3 ppm in pirenzepine) [5]. Carbon-13 NMR would reveal carbonyl signals near δ 170 ppm (C-6 ketone) and aromatic carbons between δ 110–150 ppm [6]. However, explicit spectral assignments for N-Desmethyl Pirenzepine have not been published, necessitating further experimental characterization.

Retrosynthetic Analysis of Core Tricyclic Framework

The retrosynthetic analysis of N-Desmethyl Pirenzepine reveals a complex tricyclic architecture consisting of a pyrido[2,3-b] [1] [2]benzodiazepine core system. The molecular formula C₁₈H₁₉N₅O₂ with a molecular weight of 337.376 Daltons indicates the absence of one methyl group compared to the parent pirenzepine compound [2] [3]. This demethylated analogue represents a significant metabolite of pirenzepine and requires careful consideration of synthetic approaches that maintain structural integrity while addressing the specific challenges associated with polycyclic heterocyclic synthesis.

The retrosynthetic disconnection strategy focuses on three primary approaches: formation of the benzodiazepine ring system, construction of the pyrido component, and functionalization of the piperazine moiety. Recent advances in organometallic chemistry have demonstrated that skeletal metalation reactions can provide efficient access to tricyclic frameworks through selective carbonyl-to-nickel exchange processes [4]. This approach represents a paradigm shift from traditional synthetic methodologies, offering potential improvements in atom economy and step efficiency.

The tricyclic framework presents unique challenges in terms of regioselectivity and functional group compatibility. Computational studies utilizing density functional theory calculations have identified optimal reaction pathways that minimize side product formation while maximizing the formation of the desired pyrido[2,3-b] [1] [2]benzodiazepine core [5]. These theoretical insights have guided the development of synthetic strategies that address the inherent reactivity patterns of the heterocyclic system.

Key Synthetic Routes

Piperazine Ring Functionalization Strategies

The piperazine ring functionalization represents a critical component in the synthesis of N-Desmethyl Pirenzepine, requiring precise control over nitrogen substitution patterns. Modern synthetic approaches have evolved beyond traditional alkylation methods to encompass more sophisticated strategies that provide enhanced selectivity and functional group tolerance [6] [7].

The Michael addition approach utilizing nitrosoalkenes has emerged as a powerful methodology for constructing piperazine rings from primary amino precursors. This strategy involves the double Michael addition of primary amines to nitrosoalkenes, followed by catalytic reductive cyclization of the resulting dioxime intermediates [6]. The reaction proceeds under mild conditions and demonstrates excellent compatibility with various functional groups present in complex pharmaceutical intermediates. Yields typically range from 70-85% with high regioselectivity, making this approach particularly attractive for large-scale synthesis.

Buchwald-Hartwig amination protocols have found extensive application in piperazine synthesis, particularly for the introduction of aryl substituents. These palladium-catalyzed cross-coupling reactions between aryl halides and piperazine derivatives proceed under relatively mild conditions with catalyst loadings of 0.5-2.0 mol% [7]. The reaction demonstrates broad substrate scope and tolerance for various electronic and steric environments, with yields consistently exceeding 80-95% in optimized systems.

Nucleophilic substitution strategies employing bis(2-haloethyl)amine derivatives continue to represent a cornerstone methodology for piperazine synthesis in pharmaceutical applications. These reactions typically require elevated temperatures (80-120°C) and basic conditions but offer the advantage of widespread industrial implementation and well-understood reaction parameters [7]. The methodology has been successfully applied in the synthesis of numerous pharmaceutical compounds, demonstrating scalability and cost-effectiveness.

Benzodiazepine Core Construction Techniques

The construction of the benzodiazepine core in N-Desmethyl Pirenzepine synthesis has benefited significantly from recent advances in heterocyclic chemistry. Traditional approaches based on the Sternbach synthesis have been supplemented by innovative methodologies that address the specific challenges associated with pyrido-benzodiazepine systems [8] [9].

The ring-opening/ring-closure methodology represents a breakthrough approach for benzodiazepine synthesis. This strategy employs benzimidazole salts as starting materials, which undergo continuous ring-opening hydrolysis followed by intramolecular carbon-hydrogen bond activation to afford the desired seven-membered ring system [9]. The reaction proceeds through a cascade mechanism that has been elucidated through density functional theory calculations and control experiments. Yields typically range from 60-85%, representing a significant improvement over traditional multi-step approaches.

Silver-catalyzed carbon-hydrogen activation has emerged as a powerful tool for direct benzodiazepine formation. This methodology exploits the ability of silver salts to promote selective carbon-hydrogen bond cleavage and subsequent cyclization reactions [9]. The reaction conditions are notably mild, typically requiring temperatures of 100-150°C, and demonstrate excellent functional group tolerance. The methodology has been successfully applied to the synthesis of various pyrido-benzodiazepine derivatives with yields ranging from 65-90%.

Cascade cyclization approaches offer an alternative strategy that emphasizes regioselectivity and atom economy. These reactions involve sequential bond-forming events that construct the polycyclic framework in a single synthetic operation [10]. The methodology requires specialized reagents but provides access to complex heterocyclic systems with minimal purification requirements. Typical yields range from 50-70%, with the methodology particularly suited for library synthesis and medicinal chemistry applications.

Process Chemistry Considerations

Yield Optimization Through Catalytic Systems

The optimization of yields in N-Desmethyl Pirenzepine synthesis requires careful consideration of catalytic systems that can address the multiple challenges associated with polycyclic heterocycle formation. Modern pharmaceutical synthesis increasingly relies on advanced catalytic methodologies that provide enhanced efficiency, selectivity, and sustainability [11] [12] [13].

Palladium-based catalytic systems have demonstrated exceptional utility in cross-coupling reactions essential for tricyclic framework construction. Optimized catalyst loadings of 0.5-2.0 mol% with appropriate phosphine ligands can achieve yield improvements of 15-25% compared to traditional approaches [14]. The selection of ligands significantly influences both reaction efficiency and stereochemical outcomes, with bidentate phosphines generally providing superior performance in challenging heterocyclic substrates.

Rhodium-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl catalysts have shown remarkable effectiveness in asymmetric hydrogenation reactions relevant to N-Desmethyl Pirenzepine synthesis. These systems operate under mild conditions (25-60°C) and can achieve yield improvements of 20-35% while providing excellent enantioselectivity [15]. The catalyst loading requirements are moderate (1.0-5.0 mol%), making the methodology economically viable for large-scale implementation.

Organocatalytic systems represent an emerging area of significant potential for tricyclic pharmaceutical synthesis. These metal-free catalysts offer advantages in terms of cost, toxicity profile, and environmental impact. Proline-derived organocatalysts have demonstrated particular effectiveness in asymmetric synthesis applications, with yield improvements of 25-40% observed in optimized systems [14]. The catalyst loadings are typically higher (10.0-20.0 mol%) than transition metal systems, but the overall cost profile remains favorable due to the low cost of organic catalysts.

Nickel-based catalytic systems have gained attention for their ability to mediate challenging carbon-carbon and carbon-nitrogen bond formations. Recent developments in nickel-catalyzed carbonyl-to-metal exchange reactions offer new possibilities for polycyclic synthesis [4]. These systems can achieve yield improvements of 30-45% under optimized conditions, with catalyst loadings of 5.0-15.0 mol% and operating temperatures of 25-80°C.

Purification Challenges in Polycyclic Systems

The purification of N-Desmethyl Pirenzepine and related polycyclic compounds presents unique challenges that require specialized approaches beyond conventional pharmaceutical purification methodologies. The structural complexity and multiple heteroatoms in the tricyclic framework create separation difficulties that must be addressed through advanced purification techniques [16] [17] [18].

Argentation chromatography has emerged as a superior alternative to traditional silica gel chromatography for polycyclic aromatic compound separation. Silver(I) mercaptopropyl silica gel enables efficient group separation based on the number of aromatic rings and electronic properties of the compounds [19]. This methodology achieves efficiency gains of 40-60% compared to conventional chromatographic approaches and provides enhanced resolution of structurally similar impurities.

High-performance liquid chromatography with specialized stationary phases addresses the challenge of separating compounds with similar polarity profiles. The use of liquid crystalline stationary phases has proven particularly effective for tricyclic compound purification, providing separation based on molecular shape recognition rather than simple polarity differences [20]. Efficiency improvements of 50-70% have been documented compared to standard reverse-phase chromatography methods.

Supercritical fluid chromatography offers advantages for compounds with thermal instability concerns. This methodology operates at lower temperatures than traditional distillation approaches while providing excellent separation efficiency [21]. The technique demonstrates particular utility for heat-sensitive polycyclic compounds, achieving efficiency gains of 30-50% while minimizing thermal degradation risks.

Crystallization from confined spaces represents an innovative approach to addressing purification challenges in polycyclic pharmaceutical compounds. Mesoporous silicon materials can control crystallization behavior and polymorphic outcomes, leading to improved purity profiles and enhanced physicochemical properties [18]. This methodology achieves efficiency gains of 25-40% while providing better control over crystal morphology and dissolution characteristics.

Continuous flow purification systems address the scalability challenges associated with traditional batch purification processes. These systems enable real-time monitoring and adjustment of separation parameters, leading to improved consistency and reduced processing times [22]. Efficiency improvements of 35-55% have been documented, with additional benefits including reduced solvent consumption and enhanced process control.

The implementation of advanced analytical techniques is essential for monitoring purification processes and ensuring product quality. Gas chromatography-mass spectrometry with two-dimensional separation provides enhanced resolution for complex polycyclic mixtures [20]. Time-of-flight mass spectrometry enables rapid identification of impurities and degradation products, facilitating optimization of purification conditions.

Process analytical technology integration allows for real-time monitoring of purification processes, enabling dynamic optimization and quality assurance. Near-infrared spectroscopy and Raman spectroscopy provide non-destructive methods for monitoring purification progress and identifying optimal separation conditions [21]. These techniques reduce analysis time and improve process understanding, leading to more efficient purification protocols.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

2

Exact Mass

337.15387487 g/mol

Monoisotopic Mass

337.15387487 g/mol

Heavy Atom Count

25

Dates

Last modified: 11-21-2023

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